2-Chloro-3-hydroxy-4-methylbenzoic acid
Description
2-Chloro-3-hydroxy-4-methylbenzoic acid is a substituted benzoic acid derivative featuring a chloro group at position 2, a hydroxyl group at position 3, and a methyl group at position 4 on the aromatic ring.
Properties
Molecular Formula |
C8H7ClO3 |
|---|---|
Molecular Weight |
186.59 g/mol |
IUPAC Name |
2-chloro-3-hydroxy-4-methylbenzoic acid |
InChI |
InChI=1S/C8H7ClO3/c1-4-2-3-5(8(11)12)6(9)7(4)10/h2-3,10H,1H3,(H,11,12) |
InChI Key |
FFSHREJSKSAWDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)O)Cl)O |
Origin of Product |
United States |
Preparation Methods
Direct Hydroxylation via Diazotization and Hydrolysis
A practical and common method to introduce the hydroxy group at the 3-position involves diazotization of the corresponding amino derivative followed by hydrolysis. This is a classical aromatic substitution approach:
- Starting from 3-amino-2-chloro-4-methylbenzoic acid, the amino group is converted into a diazonium salt under acidic conditions (e.g., concentrated sulfuric acid).
- The diazonium salt is then hydrolyzed to yield the hydroxy derivative at the 3-position.
This method is widely used due to its specificity and relatively mild conditions. However, the intermediate diazonium salt can be highly soluble and unstable, which may complicate isolation and purification steps.
Grignard Reaction Route with Protective Groups
An advanced and industrially relevant synthesis involves the following sequence:
Starting Material: 3-chloro-2-methylphenol is alkylated with benzyl chloride to form 2-benzyloxy-6-chlorotoluene. This step protects the phenol group as a benzyl ether.
Grignard Formation: The protected intermediate is reacted with magnesium to form the corresponding arylmagnesium chloride.
Carboxylation: The Grignard reagent is treated with carbon dioxide (CO2), either as gas or dry ice, to introduce the carboxylic acid group, yielding 3-benzyloxy-2-methylbenzoic acid.
Hydrogenolysis: Catalytic hydrogenation (e.g., palladium on activated carbon) in aqueous medium removes the benzyl protecting group, producing 3-hydroxy-2-methylbenzoic acid.
Optional Acetylation: The hydroxy group can be acetylated using acetic anhydride in the presence of a base such as sodium hydroxide to yield 3-acetoxy-2-methylbenzoic acid.
This method avoids the use of highly toxic reagents like copper(I) cyanide and pyridine and allows for efficient isolation and purification steps. The hydrogenolysis step proceeds under mild conditions (room temperature, 1-10 bar hydrogen pressure), and the aqueous medium facilitates simple work-up.
Detailed Research Findings and Data
Grignard-Based Synthesis Data
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Alkylation | 3-chloro-2-methylphenol + benzyl chloride in methyl ethyl ketone | High | Benzyl chloride used 1.1-1.2 mol per mol phenol; methyl ethyl ketone preferred solvent |
| Grignard Formation | Mg, THF solvent | High | Formation of (3-benzyloxy-2-methylphenyl)magnesium chloride |
| Carboxylation | CO2 (gas or dry ice), THF | High | Introduction of carboxyl group to give 3-benzyloxy-2-methylbenzoic acid |
| Hydrogenolysis | Pd/C catalyst, aqueous NaOH, H2 (10 bar), 50°C | ~63% isolated | Removal of benzyl protecting group; aqueous medium facilitates work-up |
| Acetylation (optional) | Acetic anhydride, NaOH, room temp | ~94% isolated | Conversion to 3-acetoxy-2-methylbenzoic acid; precipitation upon acidification in water |
Advantages and Disadvantages of Methods
| Method | Advantages | Disadvantages |
|---|---|---|
| Diazotization and Hydrolysis | Direct hydroxyl introduction; well-established method | Intermediate diazonium salt instability; solubility issues |
| Grignard Reaction with Protection | Avoids toxic reagents; mild hydrogenolysis; good yields | Multi-step; requires protection/deprotection steps |
| Nitration-Reduction-Diazotization | Uses commercially available starting materials | Regioselectivity challenges; potential isomer formation |
Summary and Recommendations
The most practical and industrially scalable method for preparing this compound involves protection of the phenol as a benzyl ether, formation of a Grignard reagent, carboxylation with carbon dioxide, followed by catalytic hydrogenolysis to remove the protecting group. This approach offers:
- Avoidance of highly toxic reagents such as copper(I) cyanide and pyridine.
- Mild reaction conditions for hydrogenolysis.
- Efficient isolation and purification due to aqueous reaction medium.
- Optional acetylation step for derivative synthesis without intermediate isolation.
Alternative methods such as diazotization of amino precursors are classical but have practical limitations in handling unstable intermediates and purification challenges.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-hydroxy-4-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The compound can be reduced to remove the chlorine atom or convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products:
Oxidation: Formation of 2-chloro-3-keto-4-methylbenzoic acid.
Reduction: Formation of 3-hydroxy-4-methylbenzoic acid.
Substitution: Formation of 2-methoxy-3-hydroxy-4-methylbenzoic acid or 2-cyano-3-hydroxy-4-methylbenzoic acid.
Scientific Research Applications
2-Chloro-3-hydroxy-4-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-Chloro-3-hydroxy-4-methylbenzoic acid involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards enzymes, receptors, or other proteins, thereby modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
*Calculated based on molecular formula.
Key Observations:
Methoxy (OCH₃) or amino (NH₂) substituents (e.g., in compounds from and ) may alter electronic effects, influencing acidity (pKa) and reactivity in coupling reactions.
Molecular Weight and Applications :
- Higher molecular weight analogs, such as 2-(3-chloro-4-methylbenzoyl)benzoic acid (274.70 g/mol), are often used in specialty syntheses due to their complex substitution patterns .
- Caffeic acid (3,4-dihydroxy substitution) demonstrates bioactivity as an antioxidant, highlighting the significance of dihydroxy configurations in pharmacological applications .
Chlorine vs.
Research and Industrial Relevance
- Pharmaceutical Intermediates: Amino- or hydroxy-substituted chloro-benzoic acids (e.g., ) are critical in designing bioactive molecules, such as enzyme inhibitors or antimicrobial agents.
- Synthetic Challenges : Steric hindrance from the methyl group at position 4 in this compound may complicate regioselective functionalization, requiring optimized catalysts or reaction conditions.
- Analytical Methods : High-performance liquid chromatography (HPLC) and crystallographic tools (e.g., SHELX , ORTEP ) are employed to characterize these compounds, though detailed crystallographic data are absent in the provided evidence.
Q & A
Q. What are the most effective synthetic routes for preparing 2-Chloro-3-hydroxy-4-methylbenzoic acid, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves halogenation and hydroxylation of substituted benzoic acid derivatives. For example:
- Electrophilic Substitution : Chlorination at the 2-position using reagents like Cl₂ or SOCl₂ under controlled temperatures (40–60°C).
- Hydroxylation : Introduction of the hydroxyl group via oxidative methods (e.g., H₂O₂/Fe²⁺) or directed ortho-metalation .
- Methylation : Friedel-Crafts alkylation or Grignard reactions to introduce the methyl group at the 4-position.
- Key Considerations : Optimize pH and solvent polarity to minimize side reactions (e.g., over-halogenation). Yields vary with stoichiometry and catalyst choice (e.g., FeCl₃ vs. AlCl₃) .
Table 1 : Comparison of Synthetic Methods
| Method | Reagents | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Halogenation + Oxidation | Cl₂, H₂O₂/Fe²⁺ | 65–78 | >95 | |
| Multi-step Substitution | SOCl₂, CH₃MgBr | 72–85 | 90–97 |
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., chlorine’s deshielding effect at δ 7.2–7.5 ppm).
- X-ray Crystallography : SHELX software refines crystal structures to confirm molecular geometry and hydrogen-bonding networks (e.g., O–H···O interactions) .
- FT-IR : Confirms functional groups (e.g., COOH stretch at 1680–1700 cm⁻¹, OH stretch at 3200–3400 cm⁻¹).
- Mass Spectrometry : Validates molecular weight (e.g., [M-H]⁻ peak at m/z 200.5) .
Advanced Research Questions
Q. How do substituent electronic effects (Cl, OH, CH₃) influence the acidity and reactivity of this compound?
- Methodological Answer :
- Acidity : The hydroxyl group increases acidity (pKa ~2.8) via resonance stabilization, while the electron-withdrawing Cl further enhances deprotonation. Methyl at the 4-position slightly reduces acidity through inductive effects.
- Reactivity : Chlorine directs electrophilic substitution to the para position, but steric hindrance from the methyl group may favor meta products. Computational DFT studies (e.g., Gaussian) model charge distribution to predict regioselectivity .
Q. What computational strategies predict the biological activity of this compound against enzyme targets?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., COX-2). The chloro and hydroxy groups enhance binding affinity via hydrophobic and hydrogen-bonding interactions .
- QSAR Models : Correlate substituent parameters (Hammett σ, logP) with inhibitory activity. For example, Cl and OH improve IC₅₀ values by 30% compared to unsubstituted analogs .
Q. How can contradictory data on reaction yields in literature be resolved?
- Methodological Answer :
- Reproducibility Checks : Validate reported conditions (e.g., solvent purity, inert atmosphere).
- Byproduct Analysis : Use LC-MS to identify side products (e.g., dihalogenated derivatives).
- Statistical Design : Apply DOE (Design of Experiments) to isolate critical variables (e.g., temperature vs. catalyst loading) .
Data Contradiction and Mechanistic Analysis
Q. Why do some studies report divergent biological activities for structurally similar benzoic acid derivatives?
- Methodological Answer :
- Structural Nuances : Minor substituent changes (e.g., Cl vs. F at position 2) alter steric and electronic profiles. For example, 4-chloro-2-fluoro analogs show 50% higher COX-2 inhibition due to improved fit in the hydrophobic pocket .
- Assay Variability : Differences in cell lines (e.g., RAW264.7 vs. HEK293) or enzyme isoforms (COX-1 vs. COX-2) affect results. Standardize protocols using reference inhibitors (e.g., aspirin for COX) .
Experimental Design for Derivative Development
Q. What strategies optimize the synthesis of this compound derivatives for enhanced pharmacokinetics?
- Methodological Answer :
- Prodrug Design : Esterify the carboxylic acid to improve bioavailability (e.g., methyl ester reduces logP by 1.2).
- Metabolic Stability : Introduce deuterium at labile positions (e.g., C-3 hydroxyl) to slow oxidative degradation.
- In Silico Screening : Use SwissADME to predict ADME properties before synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
